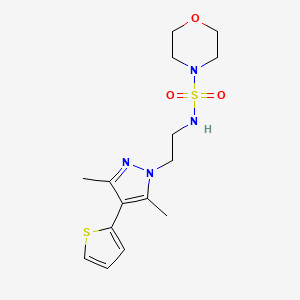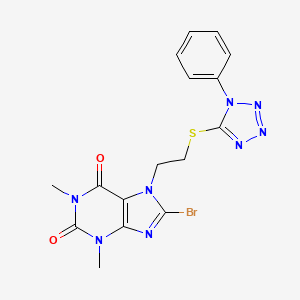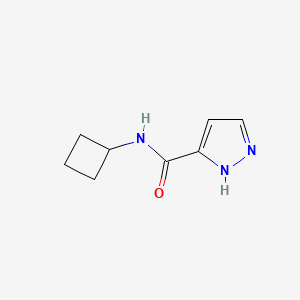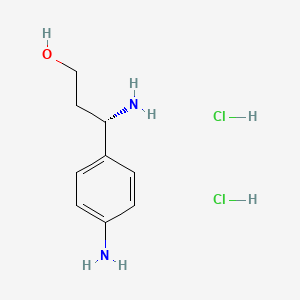![molecular formula C19H18N4O3S B2480542 N-(3,5-二甲氧基苯基)-2-(6-吡啶-3-基吡啶并[1,2,4]三嗪-3-基)硫醚基乙酰胺 CAS No. 892439-60-0](/img/structure/B2480542.png)
N-(3,5-二甲氧基苯基)-2-(6-吡啶-3-基吡啶并[1,2,4]三嗪-3-基)硫醚基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience due to its potential applications in positron emission tomography (PET) imaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, making it a promising tool for visualizing neuroinflammation in vivo.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE, also known as HMS2985G17 or SMR000807391:
Pharmacological Research
This compound has shown potential in pharmacological studies due to its unique structure, which allows it to interact with various biological targets. It can be used to study the effects of new drugs on cellular processes and pathways, particularly those involving pyridazinone derivatives, which are known for their anti-inflammatory and anti-cancer properties .
Chemical Synthesis
The compound is valuable in the field of chemical synthesis, particularly in the development of new synthetic routes for complex molecules. Its structure allows for the exploration of novel reactions and mechanisms, which can lead to the creation of new compounds with potential therapeutic applications .
Biochemical Assays
In biochemical research, this compound can be used as a probe to study enzyme activities and interactions. Its ability to bind to specific enzymes makes it useful for investigating enzyme kinetics and inhibition, which is crucial for drug development and understanding metabolic pathways .
Molecular Biology
The compound’s interaction with nucleic acids makes it a useful tool in molecular biology. It can be used to study DNA and RNA binding, replication, and transcription processes. This is particularly important for understanding genetic regulation and developing gene therapies .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and develop new drugs. Its structure serves as a scaffold for creating analogs with improved efficacy and reduced side effects. Researchers can modify its chemical groups to enhance its pharmacokinetic and pharmacodynamic properties .
Material Science
The compound’s unique chemical properties make it useful in material science for developing new materials with specific functions. It can be incorporated into polymers and other materials to enhance their properties, such as conductivity, stability, and biocompatibility .
Toxicology Studies
This compound can be used in toxicology studies to assess the safety and potential side effects of new drugs and chemicals. Its interactions with biological systems can provide insights into toxicity mechanisms and help in the development of safer therapeutic agents .
Environmental Chemistry
In environmental chemistry, the compound can be used to study the degradation and persistence of chemicals in the environment. Its stability and reactivity make it a good candidate for investigating the fate of pollutants and developing methods for their removal .
These applications highlight the versatility and importance of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE in various fields of scientific research.
Visible-light-promoted 3,5-dimethoxyphenyl glycoside activation and glycosylation Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-15-8-14(9-16(10-15)26-2)21-18(24)12-27-19-6-5-17(22-23-19)13-4-3-7-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDCCXFNGZLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)